1-[2-{[(4-Methoxy-3-nitrophenyl)carbonyl]amino}-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide
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Overview
Description
1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE is a complex organic compound with the molecular formula C21H21F3N4O5 It is characterized by the presence of a methoxy group, a nitro group, a trifluoromethyl group, and a piperidinecarboxamide moiety
Preparation Methods
The synthesis of 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves multiple steps, typically starting with the preparation of the key intermediates. The synthetic route may include:
Nitration: Introduction of the nitro group into the benzene ring.
Methoxylation: Introduction of the methoxy group.
Amidation: Formation of the amide bond.
Trifluoromethylation: Introduction of the trifluoromethyl group.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Specific reaction conditions, such as temperature, pressure, and choice of solvents, are crucial for the successful synthesis of this compound .
Chemical Reactions Analysis
1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be oxidized to form different products.
Substitution: The methoxy group can be substituted with other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets. The nitro group, methoxy group, and trifluoromethyl group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar compounds to 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE include:
1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE: Similar structure but with different functional groups.
1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE: Different substituents on the benzene ring.
The uniqueness of 1-[2-[(4-METHOXY-3-NITROBENZOYL)AMINO]-4-(TRIFLUOROMETHYL)PHENYL]-4-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21F3N4O5 |
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Molecular Weight |
466.4 g/mol |
IUPAC Name |
1-[2-[(4-methoxy-3-nitrobenzoyl)amino]-4-(trifluoromethyl)phenyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21F3N4O5/c1-33-18-5-2-13(10-17(18)28(31)32)20(30)26-15-11-14(21(22,23)24)3-4-16(15)27-8-6-12(7-9-27)19(25)29/h2-5,10-12H,6-9H2,1H3,(H2,25,29)(H,26,30) |
InChI Key |
BOHQMDAGJBLPAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCC(CC3)C(=O)N)[N+](=O)[O-] |
Origin of Product |
United States |
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